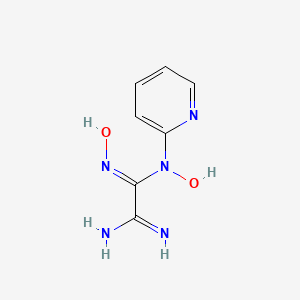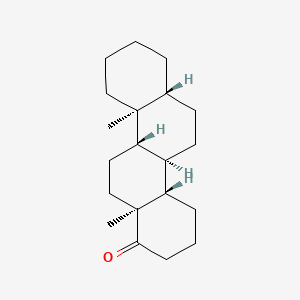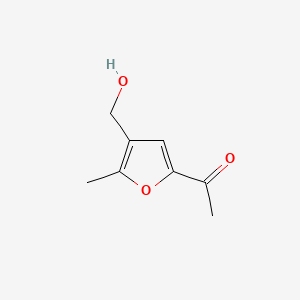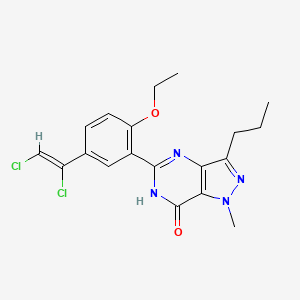
Pyronaridine-13C2 , d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyronaridine-13C2, d4 is a stable isotope-labeled compound of pyronaridine, a benzonaphthyridine derivative. It is primarily used in analytical method development, method validation, and quality control applications. Pyronaridine itself has been widely used as an antimalarial agent for over 50 years, known for its efficacy against Plasmodium falciparum and Plasmodium vivax .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyronaridine involves the formation of a benzonaphthyridine core structure. The process typically starts with the condensation of 2-methoxybenzaldehyde with 2-amino-3-chloropyridine to form the intermediate compound. This intermediate then undergoes cyclization and subsequent functional group modifications to yield pyronaridine .
Industrial Production Methods
Industrial production of pyronaridine-13C2, d4 involves the incorporation of carbon-13 and deuterium isotopes into the pyronaridine molecule. This is achieved through isotope exchange reactions and the use of labeled precursors during the synthesis process. The final product is purified and characterized to ensure its suitability for analytical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Pyronaridine-13C2, d4 undergoes various chemical reactions, including:
Oxidation: Pyronaridine can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert pyronaridine to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyronaridine structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted pyronaridine compounds .
Applications De Recherche Scientifique
Pyronaridine-13C2, d4 has a wide range of scientific research applications:
Chemistry: Used in analytical method development and validation, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) studies.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of pyronaridine.
Medicine: Utilized in the development of new antimalarial therapies and in pharmacological research.
Industry: Applied in quality control processes for the production of pyronaridine-based pharmaceuticals.
Mécanisme D'action
Pyronaridine exerts its antimalarial effects by interfering with the synthesis of haemozoin pigment within the Plasmodium digestive vacuole. This disruption leads to the accumulation of toxic haematin, which ultimately kills the parasite. Additionally, pyronaridine acts as a DNA-intercalating agent and inhibits DNA topoisomerase II, leading to DNA damage and cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amodiaquine: Another antimalarial agent with a similar mechanism of action.
Chloroquine: A widely used antimalarial drug, though resistance has become a significant issue.
Quinacrine: Structurally related to pyronaridine and used for its antimalarial and anticancer properties.
Uniqueness
Pyronaridine-13C2, d4 is unique due to its stable isotope labeling, which makes it particularly valuable for analytical and pharmacokinetic studies. Its ability to act as both an antimalarial and a DNA-intercalating agent also sets it apart from other similar compounds .
Propriétés
Numéro CAS |
1261393-31-0 |
|---|---|
Formule moléculaire |
C29H32ClN5O2 |
Poids moléculaire |
524.067 |
Nom IUPAC |
4-[(7-chloro-2-methoxy-1,5-dihydrobenzo[b][1,5]naphthyridin-10-yl)imino]-2,6-bis[dideuterio(pyrrolidin-1-yl)methyl]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C29H32ClN5O2/c1-37-26-9-8-24-28(33-26)27(23-7-6-21(30)16-25(23)32-24)31-22-14-19(17-34-10-2-3-11-34)29(36)20(15-22)18-35-12-4-5-13-35/h6-9,14-16,32-33H,2-5,10-13,17-18H2,1H3/i17+1D2,18+1D2 |
Clé InChI |
YFYLPWJKCSESGB-RQBOPRCOSA-N |
SMILES |
COC1=CC=C2C(=C(C3=C(N2)C=C(C=C3)Cl)N=C4C=C(C(=O)C(=C4)CN5CCCC5)CN6CCCC6)N1 |
Synonymes |
Benzo[b]-1,5-naphthyridine Phenol Derivative-13C2 , d4; Malaridine-13C2 , d4; 4-[(7-Chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)amino]-2,6-bis(1-pyrrolidinylmethyl-13C2 , d4)phenol; 4-((7-Chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino)-2,6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,9-Diazaspiro[4.5]decan-10-one](/img/structure/B592477.png)
![Tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,10,12,14-heptaene-2,3-dione](/img/structure/B592482.png)
![(5R,8S,9S,10S,13R,14S)-10,13-dimethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-16,2'-1,3-dioxolane]](/img/structure/B592485.png)
![2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline](/img/structure/B592488.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3,7-diol](/img/structure/B592489.png)



